molecular formula C18H12Br2O8 B3041856 (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid CAS No. 391624-83-2

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid

Cat. No.: B3041856
CAS No.: 391624-83-2
M. Wt: 516.1 g/mol
InChI Key: VCRKGOQEVATOPX-KBPBESRZSA-N
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Description

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is a complex organic compound characterized by the presence of two 4-bromobenzoyl groups attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid typically involves the esterification of succinic acid with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid undergoes various chemical reactions, including:

    Oxidation: The bromobenzoyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The bromine atoms can be reduced to hydrogen, forming the corresponding benzoyl derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: 4-carboxybenzoyl derivatives.

    Reduction: Benzoyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
  • (2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid
  • (2S,3S)-2,3-Bis((4-nitrobenzoyl)oxy)succinic acid

Uniqueness

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and may also influence its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKGOQEVATOPX-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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